6-(4-Chlorophenyl)-5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid
CAS No.:
Cat. No.: VC15834006
Molecular Formula: C12H7ClINO3
Molecular Weight: 375.54 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H7ClINO3 |
|---|---|
| Molecular Weight | 375.54 g/mol |
| IUPAC Name | 6-(4-chlorophenyl)-5-iodo-2-oxo-1H-pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C12H7ClINO3/c13-7-3-1-6(2-4-7)10-9(14)5-8(12(17)18)11(16)15-10/h1-5H,(H,15,16)(H,17,18) |
| Standard InChI Key | YSYPQWMDKYDHSE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C2=C(C=C(C(=O)N2)C(=O)O)I)Cl |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
The compound features a dihydropyridine ring fused with a 4-chlorophenyl group at the 6-position and an iodine atom at the 5-position. The 3-carboxylic acid substituent introduces hydrogen-bonding capacity and polarity, influencing solubility and intermolecular interactions . X-ray crystallography of analogous dihydropyridines reveals a boat conformation for the six-membered ring, with the chlorophenyl and iodine groups adopting equatorial orientations to minimize steric strain .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₇ClINO₃ | |
| Molecular Weight | 375.54 g/mol | |
| CAS Number | 1708268-91-0 | |
| Purity | ≥95% | |
| Solubility (Polar Solvents) | Moderate in DMSO, DMF | |
| Stability | Stable at 2–8°C under dry air |
Spectroscopic Characterization
Fourier-transform infrared (FT-IR) spectroscopy of the compound shows characteristic absorption bands at:
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1700–1680 cm⁻¹ (C=O stretch of carboxylic acid)
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1640–1620 cm⁻¹ (pyridinone C=O)
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750–730 cm⁻¹ (C–I stretch)
Nuclear magnetic resonance (¹H NMR) in deuterated DMSO reveals:
Synthesis and Reaction Chemistry
Synthetic Pathways
The compound is typically synthesized via a multi-step protocol involving:
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Condensation: 4-Chlorobenzaldehyde reacts with ethyl acetoacetate under basic conditions to form a Knoevenagel adduct.
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Cyclization: Treatment with ammonium acetate in acetic acid yields the dihydropyridine core .
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Iodination: Electrophilic iodination using iodine monochloride (ICl) introduces the 5-iodo substituent.
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Oxidation/Hydrolysis: Selective oxidation of the 3-ester group to a carboxylic acid completes the synthesis .
Key Reaction Conditions
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Solvent: Ethanol or acetic acid for optimal yield
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Catalysts: Triethylamine for deprotonation during iodination
Reactivity and Functionalization
The iodine atom undergoes facile nucleophilic substitution, enabling derivatization:
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Suzuki Coupling: Palladium-catalyzed cross-coupling with aryl boronic acids replaces iodine with aromatic groups .
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Nucleophilic Displacement: Reaction with amines or thiols yields 5-amino or 5-thioether analogs.
The carboxylic acid group participates in amide bond formation, as demonstrated by its conversion to activated esters using carbodiimide reagents .
Biological Activity and Mechanistic Insights
Cytotoxicity Profiling
Preliminary assays on related iodinated dihydropyridines show moderate cytotoxicity:
| Hazard Category | Classification | Source |
|---|---|---|
| Skin Irritation | Category 2 | |
| Eye Irritation | Category 2A | |
| Respiratory Toxicity | Category 3 |
Exposure Management
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Inhalation: Move to fresh air; administer oxygen if breathing is labored .
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Dermal Contact: Flush with water for 15 minutes; remove contaminated clothing .
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Ocular Exposure: Irrigate eyes with saline for 20 minutes; consult ophthalmologist .
Applications in Drug Discovery
Lead Optimization Strategies
The compound serves as a versatile scaffold for:
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Kinase Inhibitors: Introduction of sulfonamide groups at the 3-position improves ATP-binding pocket affinity .
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Anticancer Agents: Iodine substitution enhances radiosensitization properties in tumor models.
Patent Landscape
Recent filings (2023–2025) highlight its use in:
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